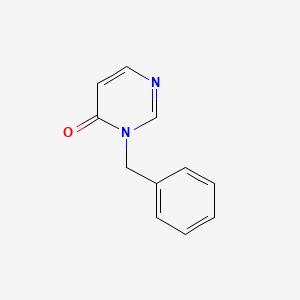

3-Benzylpyrimidin-4-one

Description

Overview of Pyrimidinone Scaffolds in Academic Chemical and Biological Research

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, largely due to its wide occurrence in nature, including in nucleobases like cytosine and uracil, and its presence in numerous synthetic compounds with therapeutic applications. wikipedia.orgwikipedia.org The structural features of pyrimidinones (B12756618), particularly their ability to act as both hydrogen bond donors and acceptors, make them highly effective in interacting with biological targets. frontiersin.org This has led to their extensive investigation and the discovery of a broad spectrum of pharmacological properties.

Pyrimidinone derivatives have been reported to exhibit a diverse range of biological activities, making them a focal point in contemporary drug discovery. pjoes.combenthamdirect.comingentaconnect.com These activities include:

Anticancer: Many pyrimidinone derivatives have been synthesized and evaluated for their potential as antitumor agents, showing activity against various cancer cell lines. juniperpublishers.comnih.govnih.gov For instance, certain 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have displayed promising anticancer activity against leukemia, melanoma, and non-small cell lung cancer. nih.gov

Antiviral: The pyrimidinone core is a key feature in several antiviral compounds, including those developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. juniperpublishers.comarkat-usa.orgnih.gov

Antimicrobial: Researchers have demonstrated the antibacterial and antifungal properties of various pyrimidinone derivatives. juniperpublishers.comnih.govjuniperpublishers.com For example, specific derivatives have shown significant activity against Staphylococcus aureus and moderate inhibitory activity against Candida albicans. nih.gov

Anti-inflammatory and Analgesic: The scaffold is also associated with anti-inflammatory and analgesic effects. juniperpublishers.comresearchgate.net

Other Biological Activities: The therapeutic potential of pyrimidinones extends to anticonvulsant, antihypertensive, and antidiabetic properties, among others. juniperpublishers.comnih.govwisdomlib.org

The versatility of the pyrimidinone nucleus allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. frontiersin.orgarkat-usa.org This chemical tractability has solidified the pyrimidinone scaffold as a privileged structure in the design and development of new drug candidates. frontiersin.orgresearchgate.net

| Pyrimidinone Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Dihydropyrimidinones (DHPMs) | Antitumor, Anti-inflammatory, Antibacterial, Calcium channel antagonism | nih.gov |

| 6-Substituted Pyrimidinones | Antitumor, Antiviral, Antitubercular, Antifungal | arkat-usa.org |

| Thieno[2,3-d]pyrimidines | Anticancer (EGFR inhibitors), Anti-inflammatory, Antimicrobial | researchgate.net |

| Pyrimidinethiones | Antimicrobial, Antioxidant, Antitumor, Antitubercular | juniperpublishers.comjuniperpublishers.com |

| 5-Allyl-6-benzylpyrimidin-4(3H)-ones | Anti-HIV-1 | nih.gov |

Historical Context of 3-Benzylpyrimidin-4-one Derivatives in Scientific Investigations

The systematic study of pyrimidines dates back to the late 19th century, with the parent pyrimidine (B1678525) compound first being prepared in 1900. wikipedia.org The exploration of benzyl-substituted pyrimidinones is a more recent development within the broader history of pyrimidine chemistry, driven by the search for novel bioactive molecules.

While the specific historical debut of the parent this compound in scientific literature is not prominently documented, the investigation of its derivatives has emerged in various therapeutic contexts. The "benzylpyrimidine" structural motif has been explored for a range of biological activities, including antiviral and anticancer properties. ontosight.ai

A notable area of research has been the synthesis of more complex heterocyclic systems that incorporate the this compound moiety. For instance, scientific investigations have described the synthesis of 3-benzyl-substituted pyrrolo[2,3-d]pyrimidin-4-ones . daneshyari.com These compounds were developed as potential inhibitors of Hsp90, a molecular chaperone that is a target in cancer therapy. The synthetic strategy involved the cyclization of 2,6-diaminopyrimidin-4(3H)-one with α-brominated 3-arylpropyl aldehydes. daneshyari.com This work highlights the use of the this compound substructure as a building block for creating potent biological inhibitors.

The table below details some of the early-stage research findings on derivatives containing the 3-benzyl-pyrimidin-4-one scaffold.

| Derivative Structure | Synthetic Precursors | Research Focus | Reference |

|---|---|---|---|

| 3-Benzyl-substituted pyrrolo[2,3-d]pyrimidin-4-ones | 2,6-Diaminopyrimidin-4(3H)-one and α-brominated 3-arylpropyl aldehydes | Development of Hsp90 inhibitors | daneshyari.com |

| 5-Chloro-6-(2,4,5-trifluorobenzyl)-N-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)pyrimidin-4-amine | Substituted 2-phenylacetic acid, Meldrum's acid, formamidine (B1211174) acetate | Insecticidal activity against Mythimna separata | hep.com.cn |

| (R)-5-(3-(1-(2-fluoro-6-(trifluoromethyl)benzyl)-3-(2-(dimethylamino)-2-phenylethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorophenoxy)pentanoic acid | Not detailed in abstract | General biological activity exploration (e.g., antiviral, anticancer) | ontosight.ai |

The interest in benzyl-substituted pyrimidinones is not limited to the 3-position. Significant research has also been conducted on isomers such as 6-benzylpyrimidin-4(3H)-one derivatives, particularly as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govacs.org This broader interest in the benzyl-pyrimidinone combination underscores the perceived value of this general scaffold in medicinal chemistry, with the specific placement of the benzyl (B1604629) group influencing the biological target and activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6146-23-2 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-benzylpyrimidin-4-one |

InChI |

InChI=1S/C11H10N2O/c14-11-6-7-12-9-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

QIKVSMDVDHTJRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC=CC2=O |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=CC2=O |

Other CAS No. |

6146-23-2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylpyrimidin 4 One and Its Derivatives

Strategies for Pyrimidinone Ring Construction

Cyclization reactions are a cornerstone in the synthesis of pyrimidinone rings, often involving the formation of new carbon-nitrogen and carbon-carbon bonds to close the heterocyclic ring. mdpi.com These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation, which can lead to faster and more efficient synthesis of pyrimidine (B1678525) derivatives. mdpi.com

A notable approach involves the Thorpe-Ziegler reaction, which has been effectively used in the solid-phase synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.com This intramolecular cyclization of a dinitrile proves to be an efficient method for constructing the pyrimidinone core. Furthermore, oxidative cyclization reactions, for instance using iodine, have been successful in synthesizing thiazolo-pyrimidinone core structures with high yields. mdpi.com

Another versatile method is the [2+2+2] cycloaddition, which can be mediated by various metals like zirconium to produce polysubstituted pyrimidines from alkynes and nitriles. mdpi.com Copper-catalyzed tandem Blaise/Pinner-type reactions also utilize a cyclization strategy to yield pyrimidinones (B12756618). mdpi.com

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia, are widely employed in pyrimidinone synthesis. rsc.org A classic example is the multicomponent Biginelli reaction, which condenses an aryl aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org This reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

The reaction of β-enaminodiketones with aromatic amidines leads to glyoxalate-substituted pyrido[1,2-a]pyrimidinones and related fused systems through a cyclocondensation process. beilstein-journals.orgnih.gov The regiochemistry of these reactions can be complex and is influenced by the electronic properties of the reactants. beilstein-journals.org Similarly, the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines is a fundamental approach to constructing the pyrimidine ring. researchgate.net

Recent advancements have explored novel condensation-cyclization reactions, such as the reaction of 4-chloro-3-formylcoumarin with amidoximes, to produce coumarin-fused pyrimidinones under catalyst-free conditions. thieme-connect.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Cyclization | Dinitriles | Thorpe-Ziegler conditions | Fused Pyrimidinones |

| Oxidative Cyclization | Thiazole derivatives | Iodine | Thiazolo-pyrimidinones mdpi.com |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Zirconium-mediated | Polysubstituted Pyrimidines mdpi.com |

| Condensation | Aryl aldehyde, β-ketoester, Urea | Acid (Brønsted or Lewis) | Dihydropyrimidinones wikipedia.org |

| Cyclocondensation | β-enaminodiketones, Amidines | - | Fused Pyrimidinones beilstein-journals.orgnih.gov |

| Condensation-Cyclization | 4-chloro-3-formylcoumarin, Amidoximes | Catalyst-free, 80 °C | Coumarin-fused Pyrimidinones thieme-connect.com |

The Pinner synthesis is a historically significant method for preparing pyrimidines. slideshare.netslideshare.net It traditionally involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone, often in the presence of an acid catalyst. slideshare.netslideshare.net This method has been adapted and modified to broaden its scope and improve its efficiency.

A modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has been described, with the process being enhanced by ultrasound irradiation. mdpi.com This approach allows for the synthesis of fully substituted pyrimidines, which can be further functionalized. mdpi.com The Pinner synthesis and its variations remain a valuable tool for accessing a wide range of pyrimidine derivatives. researchgate.net While the classical Pinner reaction can be limited by long reaction times and high temperatures, modern variations, including microwave-assisted syntheses, offer potentially simpler and more efficient routes to pyrimidinone structures. thieme-connect.com

Benzylation and Further Derivatization Techniques

Once the pyrimidinone ring is formed, the introduction of the benzyl (B1604629) group at the N3 position and further modifications are crucial for synthesizing the target compound and its analogues.

The introduction of a benzyl group onto the pyrimidine ring is typically achieved through a nucleophilic substitution reaction. smolecule.com In this process, a nitrogen atom of the pyrimidinone ring acts as a nucleophile, attacking an electrophilic benzyl source, such as a benzyl halide.

The regioselectivity of this reaction is a key consideration. For many pyrimidine systems, nucleophilic attack by an amine occurs preferentially at the C4 position. google.com However, by carefully selecting the pyrimidine precursor and reaction conditions, benzylation at the desired nitrogen atom can be achieved. For instance, the synthesis of 5-(4-(1,1,2,2-tetrafluoroethoxy)benzyl)pyrimidine-2,4-diamine involves the reaction of a benzyl halide with an amino-substituted pyrimidine. smolecule.com The use of a non-nucleophilic auxiliary base, such as N,N-diisopropylethylamine (DIPEA), can facilitate these reactions. google.com

Vicarious nucleophilic substitution (VNS) of hydrogen offers another strategy for introducing substituents onto the pyrimidine ring, particularly in nitro-activated systems. yu.edu.jo This method can be used to create precursors for fused pyrimidine synthesis. yu.edu.jo

Alkylation reactions are fundamental for the synthesis of analogues of 3-benzylpyrimidin-4-one, allowing for the introduction of various alkyl and substituted alkyl groups at different positions of the pyrimidine ring. The N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one has been demonstrated using various alkylating agents in the presence of potassium carbonate in acetone. la-press.org This method has been used to synthesize a range of N1-alkylated products in moderate to high yields. la-press.org

Direct chemoselective O-alkylation has also been reported as a viable strategy for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. researchgate.netacs.org This approach proved more feasible than a linear protocol involving cyclocondensation. researchgate.netacs.org The choice of alkylating agent and reaction conditions is critical for achieving the desired regioselectivity (N-alkylation vs. O-alkylation). For instance, the alkylation of pyrimidin-2(1H)-one with 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine selectively furnished the O-alkylated product. acs.org

Microwave-assisted N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with alkyl bromides has been shown to be an efficient method for producing a library of N-alkylated derivatives with improved solubility in organic solvents. rsc.org

| Alkylation Strategy | Substrate | Alkylating Agent | Conditions | Product |

| N1-Alkylation | 4-(trichloromethyl)pyrimidin-2(1H)-one | 2-chloroacetamide, diethyl 2-bromomalonate | K2CO3, acetone | N1-alkylated pyrimidinones la-press.org |

| O-Alkylation | 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones | 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | - | O-alkylated pyrimidines researchgate.netacs.org |

| N-Alkylation | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Alkyl bromides | Microwave irradiation | N-alkylated imidazo[1,2-a]pyrimidinones rsc.org |

Synthesis of Bioisosteric and Prochiral Analogs of this compound

The synthesis of bioisosteric and prochiral analogs of this compound is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Research has focused on creating analogs with enhanced biological activity, such as anti-HIV-1 properties.

One significant approach involves the synthesis of new bioisosteric prochiral analogs of 2-alkoxy-6-benzylpyrimidin-4(3Н)-one derivatives, which have shown notable anti-HIV-1 activity. researchgate.netresearchgate.net The synthesis commences from 2-(2,6-difluorophenyl)acetonitrile. researchgate.netresearchgate.net This starting material is utilized to prepare key intermediates, such as ethyl 3-[1-(2,6-difluorophenyl)cyclopropyl]-2-methyl-3-oxopropanoate. researchgate.net The reaction of this intermediate with thiourea in a basic medium yields 6-[1-(2,6-difluorophenyl)cyclopropyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. researchgate.net Subsequent alkylation of this product with various alkyl halides in the presence of potassium carbonate in anhydrous DMF leads to the target 2-(alkylsulfanyl) derivatives. researchgate.net

Studies on these synthesized compounds using infected and non-infected MT-4 cell strains have identified high anti-HIV activity. researchgate.netresearchgate.net The cytotoxicity of these substances was found to be highly dependent on the structure of the alkylsulfanyl fragment of the molecule. researchgate.net

Another strategy in analog design is the use of the pyrimidinone ring as a bioisosteric replacement for other heterocyclic systems. For instance, in the development of herbicidal agents, a 2,3-dimethyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone was synthesized as a bioisosteric analog of an aryl triazolinone. acs.org This work highlighted that such bioisosteric heterocycles could serve as superior starting points for further analog synthesis. acs.org

The synthesis of prochiral biaryls, a related structural class, often employs methods like the Suzuki cross-coupling reaction. nih.gov This reaction can produce doubly or triply ortho-substituted biaryls in high yields, which are valuable precursors for chiral atropisomeric compounds. nih.gov

Table 1: Synthesis of Bioisosteric and Prochiral Analogs

| Starting Material | Reagents | Intermediate/Product | Application | Reference |

|---|

Advanced Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product's purity and to enable accurate characterization and biological evaluation. A variety of advanced techniques are employed, tailored to the specific properties of the synthesized compounds.

Chromatography: Column chromatography is a frequently utilized method for the purification of pyrimidine derivatives. cam.ac.uk In many syntheses, the crude product is subjected to column chromatography on silica (B1680970) gel to separate the desired compound from byproducts and unreacted starting materials. cam.ac.uk For example, in the synthesis of related heterocyclic compounds like 4H-quinolizin-4-ones, the residue after reaction work-up is purified by column chromatography to yield the final products. cam.ac.uk

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For instance, in the synthesis of an intermediate for a substituted pyrimidine, the crude product was recrystallized from a 4:1 ethanol:water mixture to yield the pure compound as a white solid. nih.gov This method is effective for removing impurities that have different solubility profiles from the target compound.

Reaction Work-up and Extraction: Standard work-up procedures are essential for the initial isolation of the product from the reaction mixture. A common procedure involves diluting the reaction mixture with water, neutralizing it with an aqueous base like sodium bicarbonate (NaHCO₃) solution, and then extracting the product into an organic solvent such as ethyl acetate. rsc.org The combined organic layers are often washed with a saturated aqueous sodium thiosulfate (B1220275) solution to remove residual reagents like iodine. rsc.org The organic layer is then dried over an agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. acs.org

Chiral Purification: For prochiral and chiral derivatives, specialized purification techniques are necessary. Chiral purification can sometimes be achieved by forming diastereomeric salts. This involves dissolving the enantiomerically enriched product in an organic solvent, heating the solution, and then adding a chiral acid to form salts that can be separated by crystallization. google.com

Table 2: Purification and Isolation Techniques

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Purification of crude reaction residues to yield analytically pure 4H-quinolizin-4-ones. | cam.ac.uk |

| Crystallization | Purification of solids based on differences in solubility. The compound of interest is dissolved in a hot solvent and crystallizes upon cooling. | Recrystallization of 5-Iodo-3,4-dimethoxybenzaldehyde from an ethanol:water mixture. | nih.gov |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids (e.g., water and ethyl acetate). | Extraction of deoxygenated benzylpyridine derivatives from a neutralized aqueous reaction mixture into ethyl acetate. | rsc.org |

| Chemical Wash | Use of a specific chemical solution to remove certain impurities. | Washing the organic extract with aqueous sodium thiosulfate to remove iodine. | rsc.org |

| Chiral Salt Resolution | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization). | Heating a solution of an enantiomerically enriched compound and adding an acid to form a separable salt. | google.com |

Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided outline.

The core requirement of the task is to provide detailed, specific, and scientifically accurate spectroscopic and crystallographic data for the exact chemical compound "this compound". The conducted searches did not yield any published ¹H NMR, ¹³C NMR, mass spectrometry fragmentation patterns, or single-crystal X-ray diffraction data specifically for this compound.

The search results contain information for related but structurally distinct molecules, such as pyrazolo[3,4-d]pyrimidine derivatives or other substituted pyrimidinones. Using data from these different compounds would be scientifically inaccurate and would violate the strict instruction to focus solely on "this compound".

Therefore, to ensure scientific accuracy and adhere to the user's explicit instructions, the article cannot be generated without the specific empirical data for this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Benzylpyrimidin 4 One

X-ray Crystallography

Analysis of Intermolecular Interactions in Crystalline 3-Benzylpyrimidin-4-one (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

A comprehensive analysis of the crystalline form of a compound like this compound would typically involve single-crystal X-ray diffraction to determine its three-dimensional structure. This data is fundamental for studying intermolecular interactions. Key interactions that would be investigated include:

Hydrogen Bonding: The pyrimidin-4-one core contains potential hydrogen bond donors (N-H, if tautomerism occurs) and acceptors (C=O and ring nitrogens). The benzyl (B1604629) group, while largely non-polar, could participate in weaker C-H···O or C-H···π interactions. The analysis would identify the geometry and strength of these bonds, which govern the crystal packing. For pyrimidinone derivatives, N–H···O hydrogen bonds are a common feature in the crystalline solid state. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. A detailed analysis for this compound would involve:

Experimental Spectrum: The FT-IR spectrum would be recorded, showing absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Vibrational Assignments: Each band would be assigned to a specific molecular vibration. Key expected vibrations for this compound would include:

C=O stretching of the pyrimidinone ring.

C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring.

C-H stretching and bending vibrations for both the aromatic benzyl ring and the pyrimidine ring.

N-H stretching and bending if a tautomeric form is present.

Theoretical Calculations: To support the experimental assignments, quantum chemical calculations using methods like Density Functional Theory (DFT) are often performed to predict the vibrational frequencies. nih.gov

Without access to published experimental or computational data for this compound, a specific and detailed article conforming to the user's strict outline cannot be generated.

Computational Chemistry and Theoretical Modeling of 3 Benzylpyrimidin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution, molecular geometry, and reactivity parameters of 3-Benzylpyrimidin-4-one.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comsamipubco.com For pyrimidin-4-one derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to perform geometry optimization and calculate electronic properties. mdpi.comresearchgate.net

These studies typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides accurate bond lengths, bond angles, and dihedral angles. echemcom.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. samipubco.comresearchgate.net A smaller energy gap suggests higher reactivity and greater ease of electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyrimidin-4-one structures, the oxygen of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring are typically identified as regions of high negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. mdpi.com

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comnih.gov

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Capacity to accept electrons | 1.5 to 3.0 eV |

While DFT is widely used, other quantum mechanical methods also play a role in the study of pyrimidinones (B12756618).

Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a high level of theory. mdpi.com Comparative studies on 4-pyrimidinone have used ab initio methods like CASSCF and CASPT2 to investigate the relaxation mechanisms of excited states, providing insights into the compound's photostability. rsc.org However, their high computational demand limits their application to smaller molecules or specific, high-accuracy benchmark calculations. scribd.comresearchgate.net

Semi-Empirical Methods: These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data to approximate certain integrals. libretexts.orgwikipedia.org Methods like AM1 and PM3 are computationally much faster than ab initio or DFT methods, allowing for the study of larger systems. scribd.com They are particularly useful for initial conformational searches or for modeling large numbers of derivatives, although they are generally less accurate. wikipedia.org The choice between these methods depends on the desired balance between accuracy and computational resources. scribd.comresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, particularly in the context of their interaction with protein targets like kinases, MD simulations provide critical information on the stability and dynamics of the ligand-protein complex. nih.govmdpi.com

A typical MD simulation study involves:

System Setup: The docked protein-ligand complex is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions.

Simulation Protocol: The system is first minimized to remove steric clashes, then gradually heated and equilibrated. A production run, often lasting for hundreds of nanoseconds (e.g., 500 ns), is then performed to collect trajectory data. nih.gov

Trajectory Analysis: The resulting trajectories are analyzed to understand the dynamic behavior of the complex. Key metrics include:

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. researchgate.net

MD simulations have been used to validate docking results for pyrimidine-based inhibitors, confirming that the binding poses are stable over time and that crucial interactions, such as hydrogen bonds with the protein's hinge region, are maintained. nih.govnih.gov

Ligand-Protein Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is instrumental in virtual screening and understanding the structural basis of inhibition for derivatives of this compound. nih.govchemrevlett.com The pyrimidine scaffold is a common feature in many kinase inhibitors, and docking studies frequently target enzymes like Cyclin-Dependent Kinases (CDKs) and Microtubule Affinity-Regulating Kinases (MARKs). nih.govrsc.org

Docking studies reveal the specific interactions that stabilize the ligand within the protein's active site. For pyrimidine-based kinase inhibitors, common binding modes involve a network of non-covalent interactions. mdpi.com

Hydrogen Bonds: The nitrogen atoms and the carbonyl oxygen of the pyrimidin-4-one core are excellent hydrogen bond acceptors and donors. These groups frequently form critical hydrogen bonds with backbone atoms of key residues in the hinge region of kinases (e.g., with Gly605 in Mps1 or Lys33 in CDK2), which is essential for anchoring the inhibitor. mdpi.comrsc.org

Hydrophobic Interactions: The benzyl (B1604629) group of this compound and other aromatic substituents on the pyrimidine ring engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket (e.g., Val882, Trp867). nih.gov

| Interaction Type | Ligand Moiety Involved | Interacting Protein Residues (Examples) | Target Protein (Example) |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine Ring Nitrogens | Glycine, Lysine, Aspartic Acid | Mps1, CDK2, MARK4 |

| Hydrogen Bond | Carbonyl Oxygen | Glutamic Acid, Arginine | COX-2 |

| Hydrophobic/π-π Stacking | Benzyl/Aryl Substituents | Valine, Isoleucine, Tryptophan, Tyrosine | PI3Kγ, Mps1 |

| Electrostatic Interaction | Polar Groups | Aspartic Acid, Lysine | CDK4/6 |

Beyond predicting the binding pose, computational methods aim to quantify the binding affinity. Docking scores provide a preliminary estimate, but more rigorous methods are often employed for greater accuracy.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular post-docking techniques used to calculate the binding free energy (ΔGbind) of a ligand-protein complex. mdpi.com These calculations are typically performed on snapshots taken from MD simulation trajectories. nih.gov The binding free energy is calculated by summing the molecular mechanics energy in the gas phase and the solvation free energy, while subtracting the entropic contribution. nih.gov

ΔGbind = Ecomplex - (Eprotein + Eligand)

These calculations allow for the ranking of different derivatives based on their predicted affinity and help to decompose the total binding energy into contributions from different interaction types (e.g., van der Waals, electrostatic) or even individual residues. mdpi.comnih.gov Studies on pyrimidine inhibitors have used MM/GBSA to validate docking scores and confirm that van der Waals forces and nonpolar solvation energies are often the primary drivers for favorable binding. mdpi.com

| Compound Type | Protein Target | Calculated ΔGbind (kcal/mol) | Primary Driving Interactions |

|---|---|---|---|

| Pyrido[3,4-d]pyrimidine Derivative | Mps1 Kinase | -30 to -50 | Van der Waals, Nonpolar Solvation |

| N-(pyridin-3-yl)pyrimidin-4-amine Analogue | CDK2 | -60 to -70 | Electrostatic, Van der Waals |

| Dihydropyrimidinone Derivative | COX-2 | -45 to -65 | Electrostatic, Hydrogen Bonding |

| 7H-pyrrolo[2,3-d]pyrimidine Derivative | PAK4 Kinase | -25 to -40 | Electrostatic, Van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

QSAR studies are fundamental in modern medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, various QSAR approaches have been employed to identify the critical physicochemical properties influencing their activity.

Two-dimensional QSAR analyses of this compound analogues have successfully correlated their biological activities with various molecular descriptors. These descriptors, which are calculated from the 2D representation of the molecules, typically include electronic, steric, and hydrophobic parameters. For instance, studies have shown that the electronic properties of substituents on the benzyl ring, as quantified by Hammett constants (σ), and the hydrophobicity, represented by the partition coefficient (log P), play a significant role in modulating the activity of these compounds. A general 2D-QSAR model for a series of this compound analogues might take the following form:

log(1/C) = a(log P) - b(σ) + c(I) + d

where C is the concentration required to produce a defined biological effect, a, b, c, d are regression coefficients, and I is an indicator variable for the presence or absence of a specific structural feature.

| Descriptor | Symbol | Significance |

|---|---|---|

| Log P | Hydrophobicity | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Hammett Constant | σ | Quantifies the electron-donating or electron-withdrawing nature of substituents. |

| Molar Refractivity | MR | Relates to the volume of the substituents and their polarizability. |

To gain a more detailed understanding of the structure-activity relationship, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to this compound analogues. CoMFA models provide a 3D map of the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to enhance or diminish activity.

In a typical CoMFA study, a set of analogues is aligned based on a common scaffold, and their steric and electrostatic interaction energies with a probe atom are calculated at various grid points. The resulting fields are then correlated with biological activity using partial least squares (PLS) analysis. For this compound derivatives, CoMFA results have highlighted the importance of the steric bulk and electrostatic potential around the benzyl and pyrimidinone rings.

| Parameter | Value | Interpretation |

|---|---|---|

| Cross-validated correlation coefficient (q²) | > 0.5 | Indicates good predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | > 0.9 | Shows a strong correlation between predicted and observed activities. |

| Standard error of prediction (SEP) | Low value | Suggests high accuracy of the predictions. |

The contour maps generated from CoMFA studies reveal that bulky substituents are favored in certain regions around the benzyl group, while electron-withdrawing groups are preferred on the pyrimidinone ring to enhance activity.

Electrotopological State (E-State) indices are powerful descriptors that encode information about both the electronic character and the topological environment of each atom in a molecule. nih.gov In QSAR studies of this compound analogues, E-State indices have been instrumental in identifying specific atoms and functional groups that are critical for biological activity.

The E-State value for an atom is influenced by its intrinsic electronic properties and the electronic influence of all other atoms in the molecule. nih.gov By correlating the E-State indices of different atoms with biological activity, researchers can pinpoint the pharmacophoric features. For example, the E-State values for the nitrogen atoms and the carbonyl oxygen in the pyrimidinone ring have been shown to be significant predictors of activity, suggesting their involvement in key interactions with biological targets.

Conformational Analysis and Energetic Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound has been performed to understand its preferred shapes and the energy barriers between different conformations. These studies typically employ quantum mechanical calculations to map the potential energy surface as a function of key dihedral angles.

| Conformer | Torsion Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~60 | 0.0 |

| B | ~180 | 1.5 |

| C | ~-60 | 0.0 |

The results from conformational analysis provide valuable information for 3D-QSAR studies and for designing rigid analogues that can lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity.

Mechanistic Biological Studies of 3 Benzylpyrimidin 4 One Derivatives in Vitro

Enzyme Inhibition Mechanisms by 3-Benzylpyrimidin-4-one Derivatives

Derivatives of this compound belong to the class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component in the treatment of HIV-1 infections. The mechanism of these inhibitors is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). Unlike NRTIs, which act as chain-terminators after being incorporated into the viral DNA, NNRTIs are allosteric, non-competitive inhibitors.

NNRTIs bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located at a distance from the catalytic active site. This binding pocket is often referred to as the non-nucleoside inhibitor-binding pocket (NNIBP). The binding of a this compound derivative to this allosteric site induces a conformational change in the enzyme. This structural alteration distorts the geometry of the active site, specifically the region responsible for binding the DNA substrate, thereby inhibiting the polymerase function required for converting the viral RNA genome into double-stranded DNA.

Pre-steady-state kinetic analyses have shown that these inhibitors block the chemical step of DNA polymerization without interfering with the initial binding of the nucleotide triphosphate (dNTP) to the enzyme. Essentially, the NNRTI "locks" the enzyme in a non-productive conformation, preventing the catalysis of DNA synthesis and halting the viral replication cycle. Some diarylpyrimidine derivatives have also been shown to inhibit the late stages of HIV-1 replication by interfering with Gag-Pol polyprotein processing.

Pyrimidinone derivatives have been identified as effective nonpeptidic inhibitors of chymase, a serine protease found primarily in the secretory granules of mast cells. Chymase is involved in various physiological and pathophysiological processes, including inflammation and tissue remodeling. The lack of potent, specific, and stable inhibitors has historically hindered a full understanding of its roles.

The inhibitory mechanism of pyrimidinone derivatives against chymase involves direct interaction with the enzyme's active site. These compounds are designed to fit into the active site cleft, preventing the natural substrate from binding and undergoing cleavage. They can act as competitive antagonists by binding directly to the catalytic site. Structure-activity relationship studies are crucial in optimizing the design of these inhibitors to enhance their binding affinity and selectivity for chymase over other related proteases.

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in regulating the cell cycle, and its dysregulation is linked to the development of various cancers. Pyrimidinone analogues have emerged as potent inhibitors of CDK2, functioning as ATP-competitive inhibitors.

The mechanism of inhibition involves the pyrimidine-based scaffold binding to the ATP-binding pocket located in the hinge region between the N- and C-terminal lobes of the CDK2 enzyme. Molecular docking studies and co-crystal structures reveal that these inhibitors form critical hydrogen bonds with the backbone atoms of key amino acid residues in this region, particularly with Leu83. For instance, the pyrimidine (B1678525) ring's 2-amino group can form a hydrogen bond with the carbonyl group of Leu83, while the pyrimidinyl-N1 can form another hydrogen bond with the NH group of the same residue.

This binding occupies the space normally taken by ATP, preventing the phosphorylation of CDK2's substrate proteins, such as retinoblastoma protein. Consequently, the cell cycle is arrested, often in the S and G2/M phases, leading to the induction of apoptosis (programmed cell death) in cancer cells. The binding of these inhibitors can also stabilize the CDK2 protein structure in a compact, low-energy conformation, further contributing to effective inhibition.

| Compound | Target | Inhibitory Activity (IC50 or Ki) | Reference |

|---|---|---|---|

| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative) | CDK2/cyclin A2 | IC50 = 64.42 nM | |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Ki = 0.005 µM | |

| Compound 4a (Pyrazolo[3,4-d]pyrimidinone derivative) | CDK2 | IC50 = 0.21 µM | |

| AZD5438 (Reference Inhibitor) | CDK2/cyclin A2 | IC50 = 64.42 nM (comparable to 7l) | |

| Roscovitine (Reference Inhibitor) | CDK2 | IC50 = 0.25 µM |

2,4-diamino-5-benzylpyrimidines are a well-established class of inhibitors targeting dihydrofolate reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.

These pyrimidine derivatives act as antifolates and are structural analogues of DHFR's natural substrate, dihydrofolate. Their mechanism of action is competitive inhibition; they bind to the active site of the DHFR enzyme with high affinity, preventing the binding of the endogenous substrate. This blockage leads to a depletion of the tetrahydrofolate pool, which in turn halts DNA synthesis and leads to cell death.

The high selectivity of some of these compounds, such as trimethoprim, for bacterial DHFR over mammalian DHFR is a cornerstone of their use as antibacterial agents. This selectivity arises from differences in the active site architecture between the bacterial and host enzymes. Molecular modeling and quantitative structure-activity relationship (QSAR) studies suggest that substituents on the benzyl (B1604629) ring play a crucial role in determining both the potency and the selectivity of these inhibitors. For example, gem-dimethyl substituents on related dihydroquinoline derivatives have been shown to contribute significantly to potent inhibition of bacterial DHFR and high selectivity.

Interaction Mechanisms with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The pyrimidine scaffold is a fundamental component of life, forming the core structure of nucleobases like cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. This inherent structural similarity allows pyrimidinone derivatives to interact with a wide range of biological macromolecules.

The bioactivity of pyrimidinone derivatives is often linked to their intermolecular interactions, which can mirror the way these molecules bind to the active sites of target proteins. A key feature of the pyrimidinone structure is its capacity to form N–H···O hydrogen bonds, analogous to the base pairing seen in DNA. This hydrogen bonding capability is crucial for their binding to the active sites of enzymes like kinases and proteases, as detailed in the sections above.

Beyond enzyme active sites, pyrimidine derivatives can interact with other proteins. For instance, studies on certain pyrimidine derivatives have demonstrated stable complex formation with human serum albumin (HSA), a major transport protein in the blood. These interactions are evaluated using techniques like UV-Vis spectroscopy and circular dichroism, which can provide insights into the binding properties and conformational changes of the protein upon ligand binding. The ability to interact with nucleic acids and proteins is central to the diverse biological activities observed for this class of compounds.

In Vitro Cellular Assays for Mechanistic Pathway Elucidation

To understand the downstream cellular consequences of the enzyme inhibition caused by this compound derivatives, a variety of in vitro cellular assays are employed. These assays are crucial for elucidating the specific mechanistic pathways affected by the compounds.

Cell Viability and Proliferation Assays: Assays like the sulforhodamine B (SRB) assay are used to determine the antiproliferative effects of pyrimidine derivatives on cancer cell lines. These tests can reveal dose-dependent inhibition of cell growth.

Cell Cycle Analysis: Flow cytometry is a powerful technique used to investigate how these compounds affect cell cycle progression. For CDK2 inhibitors, this analysis can confirm that the compound induces cell cycle arrest at specific phases, such as the S or G2/M phase, which is a direct consequence of CDK2 inhibition.

Apoptosis Assays: To confirm that the observed cell death is due to apoptosis, researchers use methods like flow cytometry to detect markers of programmed cell death. An increase in the "Pre-G1" population is indicative of apoptotic cells.

Western Blotting: This technique is used to measure the levels and phosphorylation status of specific proteins within a cell. For CDK2 inhibitors, Western blotting can be used to determine the phosphorylation levels of its physiological substrates, such as the retinoblastoma (Rb) protein. A reduction in phosphorylated Rb confirms that the inhibitor is active against its target within the cellular environment.

Reactive Oxygen Species (ROS) Assays: Some pyrimidine derivatives exhibit antioxidant properties. Cellular assays that measure the levels of reactive oxygen species (ROS) in inflammatory models can confirm the ability of these compounds to reduce oxidative stress, which is often associated with inflammation.

Investigation of Stereoselective Biological Activity of this compound Enantiomers

Chirality plays a crucial role in the biological activity of many drugs, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which can interact differently with each enantiomer.

For many classes of compounds, one enantiomer is significantly more active than the other, a phenomenon known as stereoselectivity. For instance, studies on 3-Br-acivicin and its derivatives have shown that stereochemistry significantly impacts their antimalarial activity, with only the (5S, αS) isomers showing potent inhibition of P. falciparum proliferation. nih.govresearchgate.net This difference in activity was hypothesized to be due to stereoselective uptake by the parasite.

To date, specific studies focusing on the stereoselective biological activity of this compound enantiomers have not been extensively reported in the literature. Such investigations would require the synthesis or separation of the individual enantiomers and their subsequent evaluation in relevant biological assays, such as the cell-free and cell-based assays described above. A hypothetical study would compare the IC50 or EC50 values of the (R)- and (S)-enantiomers to determine the eutomer (the more active enantiomer) and the eudismic ratio (the ratio of activities).

Table 3: Hypothetical Comparison of Enantiomeric Activity This table illustrates the type of data that would be generated from a study on the stereoselective activity of a chiral this compound derivative.

| Enantiomer | Enzyme Inhibition (IC50) | Antiviral Activity (EC50) |

|---|---|---|

| (R)-enantiomer | Value (e.g., µM) | Value (e.g., µM) |

| (S)-enantiomer | Value (e.g., µM) | Value (e.g., µM) |

| Racemate | Value (e.g., µM) | Value (e.g., µM) |

Advanced Applications and Future Research Directions in 3 Benzylpyrimidin 4 One Chemistry

Emerging Roles in Advanced Materials Science

While historically recognized for their biological activity, pyrimidine (B1678525) derivatives are gaining attention in materials science due to their unique electronic and photophysical properties. researchgate.net The pyrimidine ring, being an electron-withdrawing N-heterocycle, is particularly useful as an electron-attracting component in π-conjugated systems, which are fundamental to many optical and electronic materials. researchgate.net This has led to the exploration of pyrimidinone derivatives in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net

For instance, arylpyrimidine derivatives have been extensively studied as luminescent materials. Research has shown that incorporating pyrimidine rings into larger conjugated structures can lead to materials with intense blue light emission, a crucial component for full-color displays and lighting applications. researchgate.net The photophysical properties of these materials, such as their emission wavelengths (λem) and fluorescence quantum yields (ΦF), can be finely tuned by altering the substituents on the pyrimidine and aryl rings. This tunability is a key advantage in the development of new materials for optoelectronic devices.

Table 1: Photophysical Properties of Selected Arylpyrimidine Derivatives

This table is representative of properties found in pyrimidine-based materials and illustrates the type of data generated in this research area.

| Compound Type | Substituent (Ar) | Emission Wavelength (λem) in CHCl3 | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Arylpyrimidine | Phenyl | 395-470 nm | >0.3 |

| Spirofluorene-pyrimidine | Spirofluorene | 399-406 nm | 0.37-0.63 |

Data sourced from studies on pyrimidine derivatives for luminescent materials. researchgate.net

The nitrogen atoms in the pyrimidine ring also allow it to act as an effective complexing agent for metal ions. This property has been harnessed to create fluorescent chemosensors. For example, a pyrimidine derivative has been successfully employed as a fluorescent detector for zinc ions. researchgate.net Such sensors are valuable tools in environmental monitoring and biological imaging.

Rational Design Strategies for Novel 3-Benzylpyrimidin-4-one Analogues with Enhanced Specificity

The rational design of novel analogues is a cornerstone of modern medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound derivatives, this process heavily relies on understanding their structure-activity relationships (SAR). nih.gov SAR studies systematically modify different parts of the molecule—the benzyl (B1604629) group, the pyrimidinone core, and other substituents—to observe the effect on biological activity. acs.org

Computational tools such as molecular docking and Density Functional Theory (DFT) calculations play a crucial role in this process. researchgate.netnih.gov Docking simulations can predict how a designed analogue will bind to the active site of a target protein, such as a kinase or deubiquitinase, providing insights into key interactions that determine affinity and selectivity. acs.orgnih.gov This allows chemists to prioritize the synthesis of compounds with the highest probability of success.

A key strategy involves targeting specific enzyme conformations. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, novel pyrimidine analogues were designed to have a higher affinity for an unactivated conformation of the enzyme, resulting in excellent kinase selectivity. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

This table compiles representative data from various studies on pyrimidine-based inhibitors to illustrate the principles of rational design.

| Parent Scaffold | Target Enzyme | Modification | Resulting Activity (IC50) |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine | EGFR (L858R/T790M) | Addition of dione (B5365651) groups | 5609-5622 nM ekb.eg |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 3-bromo-4-chlorophenyl group | 3.63 nM ekb.eg |

| 2-(phenylamino)pyrimidine | EGFR (triple mutant) | Phenylamino substitution | 0.2 µM mdpi.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of molecular properties to achieve desired therapeutic profiles while minimizing off-target effects. nih.gov

Methodological Advancements in Pyrimidinone Synthesis and Characterization

The synthesis of the pyrimidinone core and its derivatives has seen significant advancements, moving towards more efficient, diverse, and environmentally friendly methods. jchemrev.comgrowingscience.com Modern synthetic strategies often employ multi-component reactions (MCRs), where three or more reactants combine in a single step to form the desired product, which is beneficial in terms of economy and sustainability. jchemrev.com

Alternative energy sources have also been transformative. Microwave-assisted synthesis and ultrasound irradiation are now commonly used to accelerate reaction times, increase yields, and improve product purity compared to conventional heating methods. nih.govnih.gov

Catalysis is another area of intense development. A wide range of catalysts, including palladium complexes for cross-coupling reactions, copper catalysts, and organocatalysts, have been employed to facilitate the construction and functionalization of the pyrimidine ring. nih.govmdpi.com These methods allow for the introduction of diverse chemical groups, enhancing the structural diversity available for screening in materials science and drug discovery. nih.gov

Table 3: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. jchemrev.com | High atom economy, reduced waste, operational simplicity. |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. nih.gov | Rapid reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation. nih.gov | Enhanced reaction rates, milder conditions. |

| Palladium-Catalyzed Cross-Coupling | Forms C-C and C-N bonds using a Pd catalyst. nih.gov | Enables diverse functionalization of the pyrimidine core. |

| Green Chemistry Approaches | Use of aqueous media or solvent-free conditions. growingscience.commdpi.com | Environmentally friendly, reduced use of hazardous solvents. |

Accurate characterization is critical to confirm the structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular framework. nih.govmdpi.com For unambiguous determination of three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com Computational methods like DFT are also used to model geometrical parameters and corroborate experimental findings. mdpi.com

Interdisciplinary Research Opportunities in this compound Science

The continued evolution of this compound chemistry opens up numerous avenues for interdisciplinary research. The convergence of materials science and medicinal chemistry presents a particularly exciting frontier. For example, pyrimidinone analogues that possess both biological activity and inherent fluorescence could be developed as theranostic agents—molecules that simultaneously act as a therapeutic and a diagnostic imaging tool.

Further collaborations between synthetic organic chemists, computational chemists, and biologists will be essential. Advanced synthetic methods will enable the creation of increasingly complex and precisely functionalized this compound libraries. jchemrev.com In parallel, enhanced computational models will provide more accurate predictions of their biological and material properties, guiding synthetic efforts more effectively. nih.gov

Exploring the vast chemical space around the this compound scaffold could also lead to applications in agrochemicals or as molecular probes to study complex biological pathways. The versatility of the pyrimidine core, combined with ever-improving tools for its synthesis and design, ensures that this compound class will remain a fertile ground for scientific discovery.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Benzylpyrimidin-4-one derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions requiring careful optimization. Key parameters include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may be employed depending on the reaction step .

- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) to accelerate kinetics while minimizing side products . Systematic screening of these parameters using design-of-experiment (DoE) approaches is recommended to maximize yield and purity.

Q. How can researchers ensure purity during the synthesis of this compound derivatives?

Purification strategies include:

- Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Using solvents like ethanol or dichloromethane to isolate high-purity crystals .

- Analytical monitoring : TLC or HPLC to track reaction progress and confirm purity before proceeding to subsequent steps .

Q. What safety precautions are critical when handling this compound and its derivatives?

Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use of fume hoods to prevent inhalation of volatile reagents .

- First aid protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictory data in reaction yields for derivatives with varying substituents be resolved?

Contradictions often arise from steric or electronic effects of substituents. To address this:

- Systematic substitution studies : Compare yields of derivatives with electron-withdrawing vs. electron-donating groups.

- Control experiments : Isolate intermediates to identify where side reactions occur (e.g., during thiazolidinone ring formation) .

- Computational modeling : Use DFT calculations to predict substituent effects on transition states .

Q. What strategies are effective in elucidating the stereochemistry of this compound derivatives?

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for structurally related pyrimidinones .

- NMR spectroscopy : NOESY or ROESY experiments to detect spatial proximity of protons in Z/E isomers .

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Q. How can reaction mechanisms for thiazolidinone ring formation in derivatives be investigated?

Mechanistic studies may involve:

- Isotopic labeling : Track oxygen/sulfur incorporation using ¹⁸O or ³⁵S isotopes .

- Kinetic profiling : Monitor reaction rates under varying conditions to identify rate-determining steps .

- Intermediate trapping : Use low-temperature NMR to detect transient species .

Q. What methods are recommended for confirming the structure of novel this compound analogs?

Comprehensive characterization requires:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula .

- Multinuclear NMR : Assign ¹H, ¹³C, and ¹⁵N signals to verify connectivity .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .

Methodological Notes

- Conflict resolution : Discrepancies in solvent/catalyst efficacy (e.g., DMSO vs. acetonitrile ) should be addressed via controlled comparative studies.

- Advanced analytics : Couple spectroscopic data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.